molecular formula C9H8BrClO3 B13936000 4-Bromo-3-chloro-5-ethoxybenzoic acid

4-Bromo-3-chloro-5-ethoxybenzoic acid

Cat. No.: B13936000
M. Wt: 279.51 g/mol
InChI Key: TWMIIDZGRZECSK-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-ethoxybenzoic acid is a substituted benzoic acid derivative featuring bromine, chlorine, and ethoxy functional groups at positions 4, 3, and 5 of the aromatic ring, respectively.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

4-bromo-3-chloro-5-ethoxybenzoic acid

InChI

InChI=1S/C9H8BrClO3/c1-2-14-7-4-5(9(12)13)3-6(11)8(7)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

TWMIIDZGRZECSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-ethoxybenzoic acid typically involves the bromination and chlorination of 5-ethoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-ethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Notes
4-Bromo-3-chloro-5-ethoxybenzoic acid Br (4), Cl (3), OEt (5) C₉H₈BrClO₃ Not explicitly listed Hypothesized lower solubility due to halogen density
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid Br (5), OEt (4), OBn (3) C₁₆H₁₅BrO₄ 723245-42-9 Increased lipophilicity from benzyloxy group
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic Acid Br (5), OEt (2), CHO (4), CH₂ (linker) C₁₈H₁₆BrO₆ Not provided Formyl group enhances electrophilicity
3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid Br (3), OEt (5), O(CH₂)₂CH(CH₃)₂ (4) C₁₄H₁₉BrO₄ 731827-15-9 Bulkier alkoxy chain may reduce crystallinity
4-Acetamido-5-chloro-2-methoxybenzoic acid Cl (5), OMe (2), AcNH (4) C₁₀H₁₀ClNO₄ 42135-35-3 Acetamido group improves metabolic stability

Physicochemical Properties

  • Solubility : Chlorine and bromine reduce aqueous solubility due to increased hydrophobicity. Ethoxy groups marginally improve solubility in polar aprotic solvents compared to bulkier alkoxy chains (e.g., 3-methylbutoxy in 731827-15-9) .
  • Thermal Stability: Halogenated benzoic acids generally exhibit higher melting points than non-halogenated analogs. For instance, 4-bromobenzoyl chloride has a melting point of 40–43°C, while its non-brominated counterpart (benzoyl chloride) melts at −1°C .

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